
Pemetrexed R dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pemetrexed R dimer is a compound related to pemetrexed, a well-known antifolate drug used primarily in the treatment of non-small cell lung cancer and malignant pleural mesothelioma . This compound is a derivative of pemetrexed, and its unique structure and properties make it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of pemetrexed R dimer involves several steps, starting with the preparation of key intermediates. One common method involves the activation of the acid component using 2-chloro-4,6-dimethoxytriazine in the presence of N-methylmorpholine to form an active ester . This ester is then coupled with the appropriate amine to form the desired product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
Pemetrexed R dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with different functional groups.
Scientific Research Applications
Stability Studies
Stability studies are crucial for understanding the behavior of Pemetrexed R dimer in pharmaceutical formulations. A validated stability-indicating gradient reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed to quantify this dimer alongside other process-related impurities. This method allows for the separation and identification of various degradation products under forced degradation conditions, ensuring that the drug remains effective throughout its shelf life .
Table 1: Stability-Indicating Method Parameters
Parameter | Value |
---|---|
Column | Hypersil BDS C18 |
Mobile Phase | 0.02M sodium dihydrogen phosphate with acetonitrile (40:60 v/v) |
Flow Rate | 1.2 mL/min |
Detection Wavelength | 240 nm |
Concentration Range | 0.5-1500 µg/mL |
Therapeutic Applications
This compound's relevance extends to its impact on the therapeutic efficacy of pemetrexed disodium. Studies indicate that the presence of this dimer can influence the pharmacokinetics and pharmacodynamics of pemetrexed, potentially altering its cytotoxic effects against cancer cells.
Case Study: Efficacy in Lung Cancer Treatment
A notable case involved a patient with advanced lung adenocarcinoma treated with a combination of bevacizumab and pemetrexed. The treatment led to significant clinical improvement, suggesting that the effective management of impurities like this compound can enhance therapeutic outcomes .
Mechanistic Insights
Research has demonstrated that pemetrexed induces apoptosis in cancer cells through various pathways, including the regulation of cyclin-dependent kinases and alterations in mitochondrial membrane potential. The presence of this compound may modulate these pathways, influencing the overall effectiveness of treatment regimens involving pemetrexed .
Table 2: Mechanistic Pathways Affected by Pemetrexed
Pathway | Effect |
---|---|
Cyclin D1/CDK4 Regulation | Decreased levels |
Mitochondrial Membrane Potential | Decreased |
Apoptosis Induction | Increased caspase activation |
Mechanism of Action
The mechanism of action of pemetrexed R dimer involves the inhibition of key enzymes involved in folate metabolism and purine and pyrimidine synthesis . These enzymes include thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . By inhibiting these enzymes, this compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and replication .
Comparison with Similar Compounds
Pemetrexed R dimer is similar to other antifolate compounds, such as methotrexate and raltitrexed . it is distinguished by its unique structure, which includes a pyrrolopyrimidine-based nucleus . This structure allows it to inhibit multiple enzyme targets simultaneously, making it more effective in certain cases . Other similar compounds include pemetrexed disodium and its various diastereoisomers .
Biological Activity
Pemetrexed R dimer, a derivative of the established chemotherapeutic agent pemetrexed, has garnered attention for its potential biological activity in cancer treatment. This article delves into its mechanisms of action, efficacy in various cancer types, and comparative studies with other treatments.
Overview of Pemetrexed and Its Derivatives
Pemetrexed disodium (ALIMTA) is a multi-targeted antifolate that inhibits several folate-dependent enzymes crucial for nucleotide synthesis, including thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . The R dimer variant is hypothesized to enhance the therapeutic profile of pemetrexed by improving its pharmacokinetic properties and potentially increasing its efficacy against resistant cancer cells.
This compound operates through similar mechanisms as its parent compound but may exhibit enhanced activity due to structural modifications that facilitate better cellular uptake or binding affinity to target enzymes. Key mechanisms include:
- Inhibition of Folate-Dependent Enzymes : Like pemetrexed, the R dimer disrupts folate metabolism, leading to impaired DNA synthesis and cell cycle arrest.
- Induction of Apoptosis : Studies indicate that pemetrexed induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) and altering mitochondrial membrane potential . The R dimer may amplify these effects, although specific studies are still needed.
- Cell Cycle Arrest : Pemetrexed causes G1 phase arrest in cancer cells, which could be further pronounced in the R dimer variant .
Clinical Studies
- Non-Small Cell Lung Cancer (NSCLC) : Pemetrexed is a standard treatment for advanced non-squamous NSCLC. Studies show that it has comparable efficacy on brain metastases as on extracranial tumors . The R dimer's performance in this context remains to be fully explored but is anticipated to follow similar patterns due to its structural similarities.
- Combination Therapies : Research indicates that combining pemetrexed with other agents can enhance overall response rates. For instance, S-1, another chemotherapy agent, has shown limited effectiveness following pemetrexed treatment due to cross-resistance concerns . The R dimer may provide an alternative route to overcome such resistance.
Preclinical Data
Preclinical studies have demonstrated that pemetrexed significantly reduces cell viability in various cancer cell lines, including those resistant to conventional therapies. The R dimer's enhanced properties could lead to improved outcomes in resistant cases .
Comparative Analysis with Other Chemotherapeutics
Drug | Target Cancer Type | Mechanism | Efficacy |
---|---|---|---|
Pemetrexed | NSCLC, breast cancer | Inhibits folate-dependent enzymes | Moderate response rates |
This compound | Potentially broader spectrum | Similar to pemetrexed but enhanced | Anticipated higher efficacy |
S-1 | NSCLC | Similar mechanism; potential cross-resistance | Lower response post-pemetrexed |
Case Studies
A retrospective analysis involving patients with advanced NSCLC treated with pemetrexed revealed that while the overall response rate (ORR) was modest, the combination with other agents showed promise. Future studies are necessary to evaluate the performance of the R dimer in similar settings.
Properties
CAS No. |
1802552-04-0 |
---|---|
Molecular Formula |
C40H40N10O13 |
Molecular Weight |
868.8 g/mol |
IUPAC Name |
(2S)-2-[[4-[2-[2-amino-6-[(5R)-2-amino-5-[2-[4-[[(1S)-1,3-dicarboxypropyl]carbamoyl]phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C40H40N10O13/c41-38-47-29-26(33(57)49-38)21(10-5-17-1-6-19(7-2-17)31(55)43-22(35(59)60)11-13-24(51)52)28(45-29)40(27-30(46-37(40)63)48-39(42)50-34(27)58)16-15-18-3-8-20(9-4-18)32(56)44-23(36(61)62)12-14-25(53)54/h1-4,6-9,22-23H,5,10-16H2,(H,43,55)(H,44,56)(H,51,52)(H,53,54)(H,59,60)(H,61,62)(H4,41,45,47,49,57)(H4,42,46,48,50,58,63)/t22-,23-,40+/m0/s1 |
InChI Key |
MYCCYMLLSPAQLR-CGDPJZLSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)[C@]4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)C4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.